LY 215840

Catalog No.
S533955
CAS No.
137328-52-0
M.F
C24H33N3O2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY 215840

CAS Number

137328-52-0

Product Name

LY 215840

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C24H33N3O2/c1-14(2)27-13-15-11-21-18(17-6-4-8-20(27)23(15)17)10-16(12-26(21)3)24(29)25-19-7-5-9-22(19)28/h4,6,8,13-14,16,18-19,21-22,28H,5,7,9-12H2,1-3H3,(H,25,29)/t16-,18-,19+,21-,22-/m1/s1

InChI Key

IMSDOBUYDTVEHN-ILMFXRJHSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5

Solubility

Soluble in DMSO

Synonyms

Ergoline-8-carboxamide, N-(2-hydroxycyclopentyl)-6-methyl-1-(1-methylethyl)-, (8beta(1S,2R))-, LY 215840, LY-215840, LY215840

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)N[C@H]4CCC[C@H]4O)C5=C2C1=CC=C5

Description

The exact mass of the compound Ergoline-8-carboxamide, N-(2-hydroxycyclopentyl)-6-methyl-1-(1-methylethyl)-, (8beta(1S,2R))- is 395.2573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY 215840 is a chemical compound recognized for its role as a selective antagonist of the serotonin receptors, specifically the 5-hydroxytryptamine 2A (5-HT2A) and 5-hydroxytryptamine 7 (5-HT7) receptors. It is characterized by its ability to block serotonin-induced relaxation in various biological systems, notably in canine coronary arteries. The compound has garnered attention in pharmacological studies due to its potential therapeutic applications and unique receptor interaction profile.

Primarily related to its interactions with serotonin receptors. As a receptor antagonist, it inhibits the binding of serotonin to its receptors, leading to a cascade of physiological effects. The compound's structure allows it to engage in competitive inhibition, effectively blocking receptor activation. Specific reactions include:

  • Receptor Binding: LY 215840 competes with serotonin at the 5-HT2A and 5-HT7 receptors.
  • Signal Transduction Modulation: By inhibiting receptor activation, it alters downstream signaling pathways associated with serotonin.

The biological activity of LY 215840 is predominantly linked to its antagonistic effects on serotonin receptors. Key aspects include:

  • Vasodilation Inhibition: In studies involving canine coronary arteries, LY 215840 effectively blocks serotonin-induced vasodilation, showcasing its role in cardiovascular responses.
  • Neuropharmacological Effects: The compound has been investigated for its potential impact on mood disorders and other neurological conditions due to its interaction with serotonin pathways.

The synthesis of LY 215840 can be achieved through several methods, emphasizing efficiency and yield. Common synthetic routes include:

  • Multi-step Synthesis: Involves several chemical transformations starting from simpler precursors, allowing for the construction of the complex structure of LY 215840.
  • One-Step Synthesis: Recent advancements have led to methods that enable the synthesis of LY 215840 in a single reaction step, enhancing efficiency and reducing production costs .

LY 215840 has potential applications in various fields:

  • Pharmacology: As a research tool for studying serotonin receptor functions and their roles in various physiological processes.
  • Therapeutics: Investigated for possible therapeutic effects in treating mood disorders, anxiety, and cardiovascular diseases due to its receptor antagonism.

Interaction studies involving LY 215840 focus on its binding affinity and functional antagonism at serotonin receptors. Research indicates that:

  • It exhibits high selectivity for the 5-HT2A and 5-HT7 receptors compared to other serotonin receptor subtypes.
  • The compound's ability to modulate neurotransmitter release and vascular responses makes it a valuable candidate for further pharmacological exploration .

Several compounds share structural or functional similarities with LY 215840, particularly in their interactions with serotonin receptors. Notable examples include:

Compound NameReceptor AffinityUnique Features
Clozapine5-HT2A antagonistAntipsychotic properties; broader receptor profile
Quetiapine5-HT2A antagonistUsed for schizophrenia; multiple receptor interactions
Risperidone5-HT2A antagonistAntipsychotic; effective in treating bipolar disorder
SB-242084Selective 5-HT7 antagonistFocused on neuropsychiatric applications

Uniqueness of LY 215840

LY 215840 stands out due to its selective antagonism at both the 5-HT2A and 5-HT7 receptors without significant activity at other serotonin receptor subtypes. This selectivity may lead to fewer side effects compared to compounds like clozapine or quetiapine, which interact with a broader range of receptors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

395.25727730 g/mol

Monoisotopic Mass

395.25727730 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D2G5U4P5B3

Wikipedia

LY-215,840

Dates

Modify: 2024-02-18
1: Durairaj H, Steury MD, Parameswaran N. Paroxetine differentially modulates LPS-induced TNFα and IL-6 production in mouse macrophages. Int Immunopharmacol. 2015 Apr;25(2):485-92. doi: 10.1016/j.intimp.2015.02.029. Epub 2015 Mar 2. PubMed PMID: 25744603; PubMed Central PMCID: PMC4373999.
2: Lenglet S, Louiset E, Delarue C, Vaudry H, Contesse V. Activation of 5-HT(7) receptor in rat glomerulosa cells is associated with an increase in adenylyl cyclase activity and calcium influx through T-type calcium channels. Endocrinology. 2002 May;143(5):1748-60. PubMed PMID: 11956157.
3: Meneses A, Terrón JA. Role of 5-HT(1A) and 5-HT(7) receptors in the facilitatory response induced by 8-OH-DPAT on learning consolidation. Behav Brain Res. 2001 Jun;121(1-2):21-8. PubMed PMID: 11275281.
4: Ishine T, Bouchelet I, Hamel E, Lee TJ. Serotonin 5-HT(7) receptors mediate relaxation of porcine pial veins. Am J Physiol Heart Circ Physiol. 2000 Mar;278(3):H907-12. PubMed PMID: 10710360.
5: Terrón JA. Antagonism of the relaxant 5-HT receptor in the dog basilar artery by the high-affinity 5-HT7 receptor ligand, LY215840. Proc West Pharmacol Soc. 1998;41:129-30. PubMed PMID: 9836268.
6: Brooks SA, Lachno DR, Obermeyer BD. Automated high-performance liquid chromatographic method for the analysis of two novel ergoline compounds in human plasma. J Chromatogr B Biomed Sci Appl. 1997 Apr 11;691(2):383-8. PubMed PMID: 9174275.
7: Cushing DJ, Zgombick JM, Nelson DL, Cohen ML. LY215840, a high-affinity 5-HT7 receptor ligand, blocks serotonin-induced relaxation in canine coronary artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1560-6. PubMed PMID: 8667223.
8: Kauffman RF, Bean JS, Bloomquist WE, Cohen ML. Vascular serotonin 5-hydroxytryptamine2 receptor blockade by LY215840: lack of effect upon neointima formation in balloon-injured rat carotid arteries. J Pharmacol Exp Ther. 1993 Jul;266(1):450-5. PubMed PMID: 8331571.
9: Cohen ML, Robertson DW, Bloomquist WE, Wilson HC. LY215840, a potent 5-hydroxytryptamine (5-HT)2 receptor antagonist, blocks vascular and platelet 5-HT2 receptors and delays occlusion in a rabbit model of thrombosis. J Pharmacol Exp Ther. 1992 Apr;261(1):202-8. PubMed PMID: 1560366.

Explore Compound Types